Product packaging for Dinitrobenzene sulfonic acid(Cat. No.:)

Dinitrobenzene sulfonic acid

Cat. No.: B1258388
M. Wt: 248.17 g/mol
InChI Key: IORISFYTXJVNFE-UHFFFAOYSA-N
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Description

Dinitrobenzene sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O7S and its molecular weight is 248.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O7S B1258388 Dinitrobenzene sulfonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2O7S

Molecular Weight

248.17 g/mol

IUPAC Name

2,3-dinitrobenzenesulfonic acid

InChI

InChI=1S/C6H4N2O7S/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12/h1-3H,(H,13,14,15)

InChI Key

IORISFYTXJVNFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

dinitrobenzenesulfonic acid
dinitrobenzenesulfonic acid, sodium salt

Origin of Product

United States

Historical Trajectories and Foundational Contributions in Organic Chemistry

The significance of dinitrobenzene sulfonic acid in the annals of organic chemistry is closely linked to the study of proteins. In the mid-20th century, researchers sought reliable methods to elucidate the structure of these complex biomolecules. A pivotal contribution came in 1953, when Herman N. Eisen and his colleagues published their work on the reaction of 2,4-dinitrobenzenesulfonic acid with the free amino groups of proteins. acs.orgacs.orgdeepdyve.com

This research demonstrated that DNBS could serve as a valuable reagent for the analysis of proteins and their constituent amino acids. solubilityofthings.com The underlying chemistry involves the nucleophilic attack of the primary amino groups (for instance, the ε-amino group of lysine (B10760008) residues) on the electron-deficient benzene (B151609) ring of DNBS, leading to the formation of a stable dinitrophenyl (DNP) derivative. The sulfonic acid group, being an excellent leaving group, facilitates this reaction. This method provided a means to quantify the number of available amino groups, offering insights into protein structure and modification. solubilityofthings.com This foundational work placed DNBS and related compounds at the forefront of protein chemistry for many years.

Contemporary Significance in Advanced Chemical Synthesis and Mechanistic Studies

While retaining its historical importance, dinitrobenzene sulfonic acid has found new life in modern chemical research, where its unique properties are exploited for a range of applications.

One notable area is in catalysis. 2,4-Dinitrobenzenesulfonic acid has been identified as an effective Brønsted acid catalyst. rsc.orgrsc.org Its strong acidity, enhanced by the two electron-withdrawing nitro groups, allows it to catalyze reactions such as the ring-opening polymerization of ε-caprolactone to produce polyesters. rsc.orgrsc.orgresearchgate.net This polymerization can proceed in a controlled or living manner, enabling the synthesis of well-defined polymers with specific end-groups and block copolymers. rsc.orgrsc.org The proposed "activated monomer" mechanism involves the protonation of the monomer by the strong acid catalyst, which facilitates nucleophilic attack by an initiator molecule. rsc.org

Furthermore, the sulfonic acid group in 2,4-dinitrobenzene sulfonic acid can act as an excellent leaving group in ipso-nucleophilic aromatic substitution reactions. acs.orgnih.gov This has been exploited to form new carbon-carbon bonds, a fundamental transformation in organic synthesis. acs.orgnih.gov In these reactions, active methylene (B1212753) compounds can displace the sulfonic acid group on the electron-deficient aromatic ring. acs.orgnih.gov This reaction proceeds through a Meisenheimer adduct, which is stabilized by the electron-withdrawing nitro groups. acs.org This method provides a transition-metal-free approach to synthesizing complex aromatic compounds. acs.orgresearchgate.net

Beyond synthesis, this compound has become an indispensable tool in biomedical research, particularly for studying inflammatory bowel disease (IBD). frontiersin.orgfrontiersin.org Intrarectal administration of DNBS in animal models induces a robust and reproducible colitis that mimics features of human Crohn's disease. frontiersin.orgfrontiersin.org The mechanism is believed to involve the haptenating property of DNBS, where it binds to colonic proteins, rendering them immunogenic and triggering an abnormal immune response that leads to chronic inflammation. frontiersin.org This model is widely used to investigate the pathophysiology of IBD and to test the efficacy of potential new therapies. frontiersin.orgnih.govmdpi.commdpi.comfrontiersin.orgresearchgate.net

Scope and Research Imperatives for Dinitrobenzene Sulfonic Acid Investigations

Classical Nitration Routes to this compound

The traditional synthesis of this compound primarily relies on electrophilic aromatic substitution, where a sulfonic acid group and two nitro groups are introduced onto a benzene (B151609) ring. This can be achieved through two main pathways: the nitration of a pre-existing benzenesulfonic acid or the sulfonation/nucleophilic substitution of a dinitrated benzene derivative.

Optimization of Reaction Parameters in Direct Sulfonation and Nitration

The efficiency and selectivity of this compound synthesis are highly dependent on the careful control of reaction parameters. Key variables include temperature, reagent concentrations, and reaction time.

One established method involves the nitration of benzenesulfonic acid. In this approach, benzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The sulfonic acid group is a meta-director, leading to the formation of 3-nitrobenzenesulfonic acid, and upon further nitration, 3,5-dinitrobenzenesulfonic acid. beilstein-journals.org Temperature control is crucial to prevent unwanted side reactions and to manage the exothermic nature of the nitration process. psgcas.ac.in Typically, the initial nitration is carried out at moderate temperatures, while the second nitration to introduce the second nitro group requires more forcing conditions, such as higher temperatures (90-100 °C). psgcas.ac.inajgreenchem.com

Another significant route to a specific isomer, 2,4-dinitrobenzenesulfonic acid, starts from 1-chloro-2,4-dinitrobenzene (B32670). wikipedia.orgchemicalbook.com This method involves a nucleophilic aromatic substitution where the chloro group is displaced by a sulfite (B76179) group. The reaction is typically carried out by heating 1-chloro-2,4-dinitrobenzene with a solution of sodium sulfite in an alcoholic solvent, such as methanol. chemicalbook.comprepchem.com The resulting sodium salt of 2,4-dinitrobenzenesulfonic acid can then be isolated. prepchem.com Optimization of this process can be achieved by using protonated tertiary amines as phase-transfer catalysts, which has been shown to afford yields of up to 97%. researchgate.net

The direct sulfonation of dinitrobenzene is also a potential route, often mentioned in the context of purifying dinitrobenzene isomers. researchgate.net This process typically requires strong sulfonating agents like fuming sulfuric acid (oleum) and elevated temperatures to overcome the deactivating effect of the two nitro groups. wikipedia.org

Table 1: Optimized Conditions for the Synthesis of 2,4-Dinitrobenzenesulfonic Acid Sodium Salt from 1-Chloro-2,4-dinitrobenzene

ParameterConditionReference
Starting Material1-Chloro-2,4-dinitrobenzene prepchem.com
ReagentSodium sulfite in methanol prepchem.com
TemperatureBoiling on a water bath prepchem.com
Reaction Time5 hours prepchem.com
CatalystProtonated tertiary amines (e.g., tributylamine) researchgate.net
YieldUp to 97% with catalyst researchgate.net

Catalytic Approaches in this compound Synthesis

Various catalytic systems have been explored to enhance the efficiency and selectivity of the nitration and sulfonation reactions leading to this compound. For the nitration of aromatic compounds, catalysts are employed to generate the highly electrophilic nitronium ion (NO₂⁺). While sulfuric acid is the classical catalyst for this purpose, other systems have been investigated. vaia.com These include heteropolyacids, metal oxides (such as those of Mg, Ca, Sr, Sb, Bi, Mo), and zeolites (like H-type mordenite). google.com For gas-phase nitrations, catalysts such as silica (B1680970) or alumina-supported phosphoric or sulfuric acid have also been reported. google.com

In sulfonation reactions, which are reversible, catalysts can help to drive the reaction towards the desired product. Historically, mercurous sulfate (B86663) was used to catalyze sulfonation. wikipedia.org More contemporary and environmentally benign approaches utilize solid acid catalysts. Silica-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and silica-supported potassium bisulfate (SiO₂/KHSO₄), have been shown to be effective for the sulfonation of aromatic compounds using sodium bisulfite. ajgreenchem.com These catalysts are reusable and can significantly reduce reaction times, particularly under microwave irradiation. ajgreenchem.com For the direct sulfonation of nitrobenzene (B124822) to m-nitrobenzene sulfonic acid, sodium tungstate (B81510) has been used as a catalyst with sulfur trioxide as the sulfonating agent. google.com

Advanced Synthetic Transformations Involving this compound

This compound is not only an important product in its own right but also a versatile intermediate for further chemical transformations. Its functional groups—two nitro groups and a sulfonic acid moiety—can be selectively manipulated to generate a wide array of valuable aminoarene sulfonic acids and other substituted aromatics.

Reduction Chemistry of this compound to Aminoarene Sulfonic Acids

The reduction of the nitro groups of this compound provides a direct route to diaminobenzenesulfonic acids, which are important intermediates in the dye industry. A common method is catalytic hydrogenation. For instance, 2,4-dinitrobenzenesulfonic acid can be reduced to 2,4-diaminobenzenesulfonic acid using catalysts such as Raney nickel or palladium on carbon (Pd/C). scirp.orgresearchgate.net The hydrogenation is typically carried out in an aqueous or alcoholic medium under a hydrogen atmosphere. acs.org The reaction conditions, including pressure and temperature, can be optimized to achieve high yields. acs.org

Another established method for the reduction is the Béchamp reduction, which uses iron filings in an acidic medium. wikipedia.orgchemicalbook.com This method, while effective, can generate significant amounts of iron oxide sludge as a byproduct. numberanalytics.com

Table 2: Catalytic Systems for the Reduction of 2,4-Dinitrobenzenesulfonic Acid

CatalystReducing AgentSolventProductReference
Raney NickelHydrogen gasWater or lower alcohol2,4-Diaminobenzenesulfonic acid sodium salt researchgate.netacs.org
Palladium on Carbon (Pd/C)Hydrogen gasWater or lower alcohol2,4-Diaminobenzenesulfonic acid sodium salt researchgate.net
IronAcidAqueous solution2,4-Diaminobenzenesulfonic acid wikipedia.orgchemicalbook.com

Ipso-Nucleophilic Substitution Strategies with this compound

The sulfonic acid group in this compound can act as a leaving group in nucleophilic aromatic substitution reactions, a phenomenon known as ipso-substitution. This reactivity is particularly pronounced in electron-deficient aromatic systems like this compound, where the strong electron-withdrawing nitro groups activate the ring towards nucleophilic attack.

A notable application of this strategy is the formation of new carbon-carbon bonds. Research has shown that 2,4-dinitrobenzene sulfonic acid undergoes ipso-nucleophilic substitution with active methylene compounds, such as malonic esters, in the presence of a base like cesium carbonate (Cs₂CO₃) and a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov This reaction proceeds under mild, transition-metal-free conditions to yield arylated products in good to excellent yields. nih.gov The reaction is believed to proceed through a Meisenheimer adduct intermediate. This methodology provides a novel route to densely substituted aromatic compounds. nih.gov

Table 3: Optimization of Ipso-Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Diethyl Malonate

BaseSolventTemperature (°C)Yield (%)Reference
TEADCMRT0 nih.gov
K₂CO₃DMSO805 nih.gov
Cs₂CO₃DMSO80High nih.gov

In a similar fashion to the C-C bond formation, the sulfonic acid group of this compound can be displaced by amine nucleophiles to form o-nitroarylamines. This ipso-substitution provides a mild, efficient, and environmentally friendly method for the synthesis of these valuable compounds without the need for metal catalysts or harsh oxidants. The reaction proceeds with good yields at room temperature and is particularly useful for the racemization-free synthesis of N-aryl amino acid esters.

Carbon-Carbon Bond Formation with Active Methylene Compounds

A novel and efficient method for forming carbon-carbon bonds involves the ipso nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid with active methylene compounds. nih.govresearchgate.net This reaction proceeds under mild conditions without the need for transition-metal catalysts (like palladium or copper), phase transfer catalysts (PTC), or specific ligands, offering a greener and more cost-effective synthetic route. nih.govresearchgate.net The process demonstrates high efficiency in attaching various active methylene compounds to the o-nitro-substituted benzene ring, yielding good to excellent product quantities. nih.gov

This synthetic strategy is particularly significant as it represents the first instance of a sulfonic acid group being displaced by an active methylene compound in an ipso substitution reaction. acs.org The reaction is highly effective for aromatic sulfonic acids that are sufficiently electron-deficient, such as 2,4-dinitrobenzene sulfonic acid. acs.org The strong electron-withdrawing nature of the two nitro groups facilitates the nucleophilic attack.

The reaction mechanism is believed to proceed through the formation of a Meisenheimer adduct, which is a resonance-stabilized intermediate. nih.govacs.org The presence of electron-withdrawing groups on the benzene ring is crucial for the stabilization of this adduct. acs.org While the possibility of nucleophilic replacement of a hydrogen atom on the aromatic ring exists, no side products from such a reaction have been observed under the established reaction conditions. nih.govacs.org

Optimization studies have shown that the choice of solvent and base is critical for the reaction's success. Dimethyl sulfoxide (DMSO) has been identified as the optimal solvent, and cesium carbonate (Cs₂CO₃) has proven to be a more effective base than others like potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). acs.org The reaction yield also increases with temperature, with 80 °C being an optimal temperature. acs.org

This methodology has been successfully applied to a range of active methylene compounds, including those with two ester groups, which generally produce higher yields. nih.gov For example, the reaction of 2,4-dinitrobenzene sulfonic acid with dimethyl malonate proceeds efficiently to form the corresponding substituted product. acs.org

Table 1: Examples of Active Methylene Compounds Used in C-C Bond Formation with 2,4-Dinitrobenzene Sulfonic Acid

Active Methylene CompoundProductYield (%)
Dimethyl malonateDimethyl 2-(2,4-dinitrophenyl)malonateHigh
Dibenzyl malonateDibenzyl 2-(2,4-dinitrophenyl)malonate50
Ethyl acetoacetate (B1235776)Ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate-
Methyl acetoacetateMethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate-
Malononitrile2-(2,4-Dinitrophenyl)malononitrile93

Data compiled from research findings. nih.govacs.org Note: Specific yield for some compounds was not provided in the source material.

Exploration of Regioselectivity and Stereoselectivity in Ipso-Substitution Reactions

The ipso-substitution of 2,4-dinitrobenzene sulfonic acid and its analogues demonstrates a high degree of regioselectivity. The nucleophilic attack occurs specifically at the carbon atom bearing the sulfonic acid group. This is attributed to the sulfonic acid group being a good leaving group and the significant activation provided by the two nitro groups in the ortho and para positions. researchgate.net

The reaction's regioselectivity is a key advantage, as it allows for the precise introduction of substituents onto the aromatic ring without the formation of isomeric byproducts that can arise in other aromatic substitution reactions. researchgate.net Research has shown that substrates with an o-nitro group and another electron-withdrawing group at the para position, such as a trifluoromethyl group (-CF₃), also yield the expected products with high efficiency. acs.org Conversely, sulfonic acids lacking a nitro group or having only one are not sufficiently electron-deficient to undergo the reaction. acs.org

While the primary focus of the available research has been on regioselectivity, the aspect of stereoselectivity, particularly in the creation of crowded all-carbon quaternary centers, is an important outcome of this methodology. nih.govacs.org When the active methylene compound is appropriately substituted, the reaction can lead to the formation of a new stereocenter. The detailed exploration and control of the stereochemical outcome of these reactions represent a potential area for future investigation. The formation of stable enol forms in products derived from ethyl acetoacetate and methyl acetoacetate, stabilized through intramolecular hydrogen bonding, is an interesting structural feature observed. nih.gov

Synthesis of this compound Derivatives and Functionalized Analogues

Design and Preparation of Structurally Modified this compound Derivatives

The synthesis of derivatives of this compound primarily involves modifications to the aromatic ring or the sulfonic acid group. One common method for creating derivatives is through the reduction of the nitro groups. For instance, 2,4-diaminobenzenesulfonic acid can be synthesized from 2,4-dinitrobenzenesulfonic acid via catalytic hydrogenation. scirp.org

Another approach to creating derivatives is through nucleophilic aromatic substitution reactions where the sulfonic acid group is displaced by other nucleophiles. Besides the carbon-carbon bond formation with active methylene compounds, this ipso substitution has been effectively demonstrated with other nucleophiles like amines and thiols. researchgate.netresearchgate.net This allows for the synthesis of a wide range of derivatives, including o-nitroarylamines and 2,4-dinitroaryl thioethers. researchgate.netresearchgate.net These reactions are also notable for proceeding under mild, metal-free conditions. researchgate.net

The sulfonation of substituted benzenes can also lead to this compound derivatives. For example, the reaction of 1-chloro-2,4-dinitrobenzene with sulfite yields 1,3-dinitro-4-benzenesulfonic acid. chemicalbook.com

Incorporation of this compound Moieties into Complex Architectures

The reactivity of this compound and its derivatives makes them valuable building blocks for incorporation into more complex molecular structures. The ipso-substitution reaction provides a powerful tool for integrating the dinitrophenyl group into larger molecules, including those of biological and material science interest. nih.govacs.org

For example, this methodology has been applied to the synthesis of derivatives of 2-oxoindole and 1-methoxyindole, which are important structural motifs in many natural products and biologically active compounds. nih.gov The ability to form C-C bonds under mild conditions is particularly advantageous when dealing with sensitive and complex substrates.

Furthermore, this compound itself is used in biological research to create hapten-protein conjugates. solubilityofthings.com By binding to amino groups in proteins, it facilitates the study of immune responses and antibody development, effectively incorporating the dinitrophenyl moiety into large biomolecules. solubilityofthings.com This highlights the utility of this compound in constructing complex, functional bio-conjugates for immunological studies. ebi.ac.uk

Mechanistic Elucidation of Electrophilic and Nucleophilic Processes Involving this compound

This compound's reactivity is dominated by the strong electron-withdrawing nature of its two nitro groups and the properties of the sulfonic acid group as a leaving group.

Nucleophilic Aromatic Substitution: The most significant reaction pathway for this compound derivatives is nucleophilic aromatic substitution (SNAr). Due to the presence of two strongly deactivating nitro groups, the benzene ring is highly electron-deficient. This electronic characteristic makes the carbon atom attached to the sulfonic acid group susceptible to nucleophilic attack.

A key process is ipso-substitution, where the nucleophile displaces the sulfonic acid group. nih.govresearchgate.net This reaction proceeds through a well-established addition-elimination mechanism. researchgate.net The first step involves the attack of a nucleophile (such as an amine or an active methylene compound) on the carbon atom bearing the sulfonic acid group. nih.govsci-hub.se This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govacs.org The stability of this complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nitro groups. nih.gov The ortho-nitro group can further stabilize the Meisenheimer adduct. nih.govacs.org In the subsequent step, the leaving group (the sulfonate group) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. researchgate.net

This method has been successfully employed for C-C and C-N bond formation without the need for transition-metal catalysts. nih.govsci-hub.se For instance, reactions with active methylene compounds lead to the arylation of these compounds, and reactions with amines produce o-nitroarylamines. nih.govresearchgate.netsci-hub.se The efficiency of these reactions depends on the nucleophile and reaction conditions, such as temperature and the base used. acs.org

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the this compound ring is exceedingly difficult. The two nitro groups are powerful deactivating groups, withdrawing electron density from the benzene ring through both inductive and resonance effects. This significantly reduces the ring's nucleophilicity, making it highly resistant to attack by electrophiles. Furthermore, the sulfonic acid group is also a deactivating, meta-directing group. The combined effect of these three deactivating groups makes further electrophilic substitution, such as nitration or sulfonation, require extremely harsh reaction conditions, and such reactions are generally not practical. pearson.com

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms, predict reaction intermediates, and calculate energetic barriers. researchgate.net

In the context of this compound, DFT has been instrumental in understanding its role as a Brønsted acid catalyst in reactions like the ring-opening polymerization (ROP) of ε-caprolactone. researchgate.netnih.gov DFT calculations can model different proposed reaction pathways, such as a monomer-activated mechanism, to determine the most energetically favorable route. researchgate.net For example, studies on similar acid-catalyzed ROP have used DFT to analyze key reaction intermediates and transition states, providing a detailed picture of the reaction mechanism. nih.gov

DFT is also employed to study the mechanisms of related sulfonic acid reactions, such as esterification. By calculating the energy profiles for different potential pathways (e.g., SN1 vs. SN2), researchers can determine the most likely mechanism. rsc.org Such studies can, for instance, rule out the participation of certain intermediates, like a pentacoordinate sulfur species, based on high activation barriers, while identifying a low-energy path through a sulfonylium cation intermediate. rsc.org These theoretical models are crucial for understanding reactivity and designing more efficient synthetic protocols.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows for the study of complex systems in condensed phases, providing detailed information on molecular interactions, conformational changes, and solvent effects. nih.govresearchgate.net

For a compound like this compound, MD simulations can offer insights into its behavior in solution. By simulating the interactions between the sulfonic acid molecule and solvent molecules (e.g., water), one can understand its solubility and the structure of its solvation shell. solubilityofthings.commdpi.com The sulfonic acid group enhances water solubility, and MD can model the hydrogen bonding and electrostatic interactions responsible for this. solubilityofthings.com

MD simulations are also valuable for studying the interaction of this compound with other molecules, such as reactants or biological macromolecules. mdpi.com For example, simulations could model the initial, non-covalent association of a nucleophile with the this compound molecule prior to a substitution reaction. The simulations track the trajectories of atoms over time, governed by a force field, and can reveal preferential binding orientations and calculate interaction energies, such as hydrophobic and electrostatic contributions. mdpi.com This provides a dynamic view of the intermolecular forces that precede and influence a chemical transformation. researchgate.net

Kinetics and Thermodynamics of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are dictated by the high reactivity conferred by its electron-deficient aromatic ring and the nature of the specific transformation.

Kinetics: The rate of nucleophilic aromatic substitution reactions involving 2,4-dinitrobenzene derivatives is highly dependent on the nucleophile, the leaving group, and the solvent. researchgate.net For 2,4-dinitrobenzenesulfonic acid, the rate of its reaction with amino groups has been quantified. A study measuring the reactivity of various compounds with a model glycine-containing nucleophile determined the second-order rate constant (kGly) for 2,4-dinitrobenzenesulfonic acid. nih.gov

Compoundlog kGly (L mol-1 s-1)Reference
2,4-Dinitrobenzenesulfonic acid1.53 nih.gov

Applications of Dinitrobenzene Sulfonic Acid in Advanced Organic Synthesis and Materials Science

Dinitrobenzene Sulfonic Acid as a Building Block for Fine Chemicals and Intermediates

The reactivity of the this compound core allows for its strategic use in the synthesis of complex organic molecules. It serves as a valuable precursor for introducing specific structural motifs into larger molecular frameworks.

Synthesis of Aromatic Dimethylene Spacer-Inserted Cyclodextrin (B1172386) Derivatives

This compound sodium salt is utilized in the synthesis of specialized cyclodextrin derivatives. fishersci.com These derivatives feature aromatic dimethylene spacers inserted into their structure. This modification is significant as it alters the size and shape of the cyclodextrin cavity, thereby influencing its host-guest complexation capabilities. The general synthetic strategy involves leveraging the reactivity of this compound to introduce the aromatic spacer, which can enhance the cyclodextrin's ability to encapsulate specific guest molecules. A facile method for creating such derivatives involves the insertion of an aromatic dicarbonyl spacer into the cyclodextrin skeleton. nih.gov

Precursor for Nitrogen-Containing Heterocycles and Aromatic Systems

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles and functionalized aromatic systems. A critical initial step is the reduction of the two nitro groups to form 2,4-diaminobenzenesulfonic acid. This diamino derivative serves as a versatile intermediate for the construction of heterocyclic rings.

Benzimidazoles: The synthesis of benzimidazoles can be achieved through the condensation of an ortho-phenylenediamine derivative, such as 2,4-diaminobenzenesulfonic acid, with a carboxylic acid or its derivative. slideshare.netnih.gov This reaction, often catalyzed by an acid, leads to the formation of the benzimidazole (B57391) ring system.

Quinoxalines: Similarly, quinoxaline (B1680401) derivatives can be prepared by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. chim.itnih.govajrconline.org The reaction between 2,4-diaminobenzenesulfonic acid and various diketones provides a direct route to functionalized quinoxalines. The general reaction is depicted below:

General Synthesis of Quinoxalines from o-Phenylenediamines
Reactant 1 Reactant 2 Product
o-Phenylenediamine 1,2-Diketone Quinoxaline
2,4-Diaminobenzenesulfonic acid Benzil 2,3-Diphenyl-6-sulfoquinoxaline

Catalytic Applications of this compound

The strong Brønsted acidity of the sulfonic acid group, amplified by the electron-withdrawing nitro groups, makes this compound an effective catalyst in various organic reactions.

Brønsted Acid Catalysis in Polymerization Reactions

2,4-Dinitrobenzenesulfonic acid (DNBSA) has been demonstrated to be a highly efficient Brønsted acid catalyst for the controlled/living ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. This polymerization can be initiated with an alcohol, like benzyl (B1604629) alcohol, to produce well-defined polyesters with controlled molecular weights and narrow polydispersities.

The catalytic activity of DNBSA in the ROP of ε-caprolactone is summarized in the table below, highlighting the efficiency of this catalyst system.

DNBSA-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
Catalyst Initiator Monomer Ratio ([M]₀:[I]₀:[C]₀) Time (h) Conversion (%)
DNBSA Benzyl alcohol ε-Caprolactone 40:1:1 4 95.2

This catalytic system is not only efficient but also allows for the synthesis of end-functionalized polyesters and block copolymers by using functional initiators.

Role in Organic Transformations Requiring Acidic Catalysis

Beyond polymerization, this compound hydrate (B1144303) can catalyze other organic transformations that benefit from a strong Brønsted acid. For instance, it can be used in amidation reactions, such as the conversion of secondary-benzylic alcohols to N-benzylacetamides. scientificlabs.co.uksigmaaldrich.com Furthermore, it is a precursor for the preparation of Brønsted-acidic ionic liquids, such as 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate (B1228243) ([NOP][DNBSA]), which has been shown to catalyze the synthesis of trioxane. scientificlabs.co.uksigmaaldrich.com

Development of this compound-Derived Materials

The unique chemical structure of this compound allows for its incorporation into various materials, imparting specific functionalities.

The polyesters synthesized via the ROP catalyzed by DNBSA, as detailed in section 4.2.1, are themselves valuable materials. These biodegradable and biocompatible polymers have potential applications in the biomedical and pharmaceutical fields. The ability to control the polymer architecture, including the incorporation of functional end groups and the formation of block copolymers, opens up possibilities for creating advanced materials with tailored properties.

Furthermore, the sulfonic acid group in this compound can be used to dope (B7801613) conducting polymers like polyaniline. While studies have focused on doping with benzenesulfonic acid and dodecylbenzene (B1670861) sulfonic acid to create composites with epoxy resins, a similar principle could be applied using this compound to potentially modify the electronic and thermal properties of the resulting materials. researchgate.netscilit.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dual functionality of this compound and its derivatives makes them intriguing candidates as ligands for the synthesis of metal-organic frameworks and coordination polymers. The sulfonic acid group can act as a robust coordinating site for metal ions, while the nitro groups can be leveraged to tune the electronic properties and porosity of the resulting framework.

Research into ligands bearing both sulfonate and nitro functionalities has highlighted their potential in creating diverse and functional coordination polymers. While direct use of this compound as a primary ligand in widely reported MOFs is not extensively documented, the principles derived from similar structures underscore its potential. The sulfonate group, with its versatile coordination modes, can bridge multiple metal centers, leading to the formation of one, two, or three-dimensional networks. The presence of nitro groups can influence the framework's architecture through various intermolecular interactions and can also impart specific chemical properties.

For instance, nitro-functionalized MOFs have demonstrated enhanced capabilities for the adsorption of specific molecules, a property attributed to the electron-withdrawing nature of the nitro groups which can create favorable interactions with guest molecules. Furthermore, the incorporation of sulfonic acid groups into MOF structures is a known strategy for introducing Brønsted acidity, thereby creating solid-state catalysts for various organic transformations.

The hypothetical integration of this compound into a MOF structure could therefore yield a bifunctional material. Such a material could exhibit catalytic activity stemming from the sulfonic acid sites, while the nitro groups could enhance its selectivity or stability. The synthesis of such materials would likely involve carefully controlled solvothermal or hydrothermal reactions, where the stoichiometry of the metal salt and the this compound ligand, as well as the reaction temperature and solvent, would be critical parameters in directing the final structure.

Table 1: Potential Contributions of this compound Functional Groups in MOFs and Coordination Polymers

Functional GroupPotential Role in MOFs and Coordination PolymersResearch Findings on Related Structures
Sulfonic Acid (-SO3H) Primary coordination site for metal ions; introduces Brønsted acidity for catalysis.Sulfonate-ligated coordination polymers have been synthesized, exhibiting diverse structural motifs and applications in catalysis and proton conductivity.
Nitro Group (-NO2) Tunes the electronic properties of the framework; enhances adsorption of specific guest molecules; can participate in secondary interactions to stabilize the structure.Nitro-functionalized MOFs have shown improved performance in gas storage and separation, and as sensors for nitroaromatic compounds.

Photoactive and Electroactive Materials Derived from this compound

The inherent electronic characteristics of the dinitrobenzene moiety suggest its utility in the development of novel photoactive and electroactive materials. The strong electron-withdrawing nature of the two nitro groups significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the benzene (B151609) ring, making it an excellent electron acceptor.

Photoactive Materials:

Derivatives of dinitrobenzene have been investigated for their photoactive properties, particularly in the context of sensing and photocatalysis. The presence of nitro groups can facilitate photoinduced electron transfer processes. When incorporated into larger conjugated systems or polymers, the this compound unit could act as an electron acceptor site. Upon photoexcitation, an electron could be transferred from a donor part of the molecule or a neighboring molecule to the dinitrobenzene unit. This charge-separated state can have various applications, including in artificial photosynthesis and the design of optical sensors. For example, the fluorescence of a material can be quenched in the presence of an electron acceptor, a principle that is widely used in chemical sensing. Materials incorporating the dinitrobenzene sulfonate moiety could potentially be developed as fluorescent sensors for electron-rich analytes.

Research on photoactive organic materials often focuses on creating systems with efficient charge separation and transport. While specific examples detailing the use of this compound in these materials are emerging, the fundamental photophysical properties of nitroaromatic compounds are well-established and provide a strong basis for their exploration in this field.

Electroactive Materials:

The electrochemical behavior of dinitrobenzene compounds is characterized by the reversible reduction of the nitro groups. This property makes them suitable components for electroactive materials, which change their properties in response to an electrical stimulus. Polymers functionalized with this compound could exhibit interesting redox behavior, potentially finding applications in batteries, electrochromic devices, and sensors.

The reduction of the nitro groups is a multi-electron process, which can lead to a significant change in the electronic and optical properties of the material. For instance, a polymer containing this compound units could change color upon electrochemical reduction or oxidation, forming the basis of an electrochromic display. Furthermore, the reversible redox activity could be harnessed for charge storage applications in organic batteries. The sulfonic acid group, in this context, could also contribute to the material's conductivity and processability.

The development of electroactive polymers often involves the incorporation of redox-active moieties into a polymer backbone. The chemical reactivity of this compound allows for its incorporation into various polymer architectures through different polymerization techniques.

Table 2: Potential Photoactive and Electroactive Properties of this compound Derivatives

PropertyUnderlying PrinciplePotential Application
Photoinduced Electron Transfer The electron-accepting nature of the dinitrobenzene core facilitates charge separation upon photoexcitation.Photocatalysis, artificial photosynthesis, fluorescent sensors.
Electrochemical Reduction Reversible reduction of the nitro groups leads to changes in electronic and optical properties.Organic batteries, electrochromic devices, electrochemical sensors.

Analytical Methodologies for Dinitrobenzene Sulfonic Acid in Research Contexts

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and assessing the purity of dinitrobenzene sulfonic acid and its derivatives. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. nih.gov In ¹H NMR spectroscopy of a derivative, dimethyl 2-(2,4-dinitrophenyl)malonate, characteristic signals for the aromatic protons are observed. nih.gov For instance, the proton at the third position (adjacent to a nitro group) appears as a doublet at approximately 8.89 ppm, while the proton at the fifth position shows a doublet of doublets around 8.48 ppm, and the proton at the sixth position appears as a doublet near 7.82 ppm. nih.gov These chemical shifts and coupling patterns provide unambiguous evidence for the substitution pattern on the benzene (B151609) ring. acs.org

¹³C NMR spectroscopy further complements the structural analysis by identifying the chemical environment of each carbon atom. nih.gov For the same derivative, the carbon atoms of the dinitrophenyl ring and the malonate moiety exhibit distinct resonances. nih.gov The use of deuterated solvents like DMSO-d6 or CDCl3 is common for sample preparation in NMR analysis. nih.govacs.orgmdpi.com

Table 1: Representative ¹H NMR Spectral Data for a Dinitrobenzene Derivative

Proton Position Chemical Shift (ppm) Multiplicity
H-3 8.89 d
H-5 8.48 dd
H-6 7.82 d

Data derived from studies on dimethyl 2-(2,4-dinitrophenyl)malonate. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which aids in confirming its elemental composition. nih.gov For example, the [M+H]⁺ ion for dimethyl 2-(2,4-dinitrophenyl)malonate was calculated to be 299.0510 and found to be 299.0507, demonstrating high accuracy. nih.gov

Different ionization techniques, such as electrospray ionization (ESI), are utilized. scirp.org The resulting mass spectrum displays the molecular ion peak as well as fragment ions, which can be analyzed to deduce the compound's structure. In studies involving proteins modified by DNBS, techniques like HPLC-nESI-MS/MS (High-Performance Liquid Chromatography combined with nano-electrospray ionization tandem mass spectrometry) are used to identify the modified proteins. cabidigitallibrary.orgfxcsxb.com

Table 2: Key Mass Spectrometry Data for this compound

Ion m/z (Top Peak) m/z (2nd Highest) m/z (3rd Highest)
[M-H]⁻ 30 248 63

Data obtained from the NIST Mass Spectrometry Data Center. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule and to determine its concentration in solutions. The presence of the nitro groups and the aromatic ring gives rise to characteristic absorption bands in the UV-Vis spectrum. The dihydrate form of 2,4-dinitrobenzenesulfonic acid has been analyzed using optical spectroscopy and was found to have a resonant wavelength of 462 nm. biosynth.com This technique is also used to monitor reactions and assess the purity of the compound. For instance, in the analysis of water-soluble nitrosulfonic acids, spectrophotometry has been used for quantification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. chemicalbook.com Key vibrational modes include those for the nitro groups (NO₂), the sulfonic acid group (SO₃H), and the aromatic ring (C-H, C=C). semanticscholar.org For instance, in a derivative, characteristic IR peaks were observed at 3078 cm⁻¹ (aromatic C-H stretch), 1754 and 1730 cm⁻¹ (C=O stretch of the ester), 1605 cm⁻¹ (aromatic C=C stretch), and 1532 and 1344 cm⁻¹ (asymmetric and symmetric NO₂ stretching, respectively). nih.gov These spectral fingerprints are invaluable for confirming the presence of the expected functional groups and for assessing the purity of the synthesized compound. semanticscholar.org The sample for IR analysis can be prepared as a KBr disc or a nujol mull. guidechem.com

Table 3: Characteristic IR Absorption Frequencies for a Dinitrobenzene Derivative

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H 3078
C=O (ester) 1754, 1730
Aromatic C=C 1605
Asymmetric NO₂ 1532
Symmetric NO₂ 1344

Data derived from studies on dimethyl 2-(2,4-dinitrophenyl)malonate. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, a common requirement in research contexts such as proteomics and environmental analysis. cabidigitallibrary.orgfxcsxb.comhamiltoncompany.com

High-Performance Liquid Chromatography (HPLC) with Ion-Pairing Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. hamiltoncompany.com Due to the ionic nature of the sulfonic acid group, reversed-phase HPLC methods often employ ion-pairing reagents to enhance retention and achieve better separation. montana.educhromatographyonline.com An ion-pairing reagent, such as a trialkylamine or an alkyl sulfonic acid, is added to the mobile phase. researchgate.netdiva-portal.org This reagent forms a neutral ion pair with the charged analyte, which can then be retained by the nonpolar stationary phase (e.g., C18). chromatographyonline.com

In a typical setup, a gradient elution might be used, with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol. montana.edu The detection is commonly performed using a UV detector, as the dinitrophenyl group is strongly UV-active. researchgate.net This method allows for the sensitive and accurate quantification of this compound in various samples. For instance, HPLC has been used to separate and identify proteins in HaCaT cells that respond to DNBS stimulation. cabidigitallibrary.orgfxcsxb.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) after Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other sulfonic acids, is a highly polar and nonvolatile compound, making it unsuitable for direct GC analysis. To overcome this limitation, a chemical modification step known as derivatization is employed. Derivatization converts the polar sulfonic acid group into a less polar, more volatile derivative that can readily pass through a GC system.

The primary goal of derivatization in this context is to replace the acidic proton of the sulfonic acid group with a non-polar functional group. The most common derivatization reactions for sulfonic acids fall into two main categories: alkylation and silylation. oup.com

Alkylation (Esterification): This process involves the formation of an ester, typically a methyl ester, from the sulfonic acid. Methylation is a widely used technique that significantly increases the volatility of the analyte. Several reagents can be used for this purpose:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with sulfonic acids to form pentafluorobenzyl esters. These derivatives are not only volatile but are also highly responsive to electron capture detectors (ECD), enhancing detection sensitivity.

Diazomethane (B1218177): While effective for creating methyl esters, diazomethane is a toxic and explosive gas, requiring specialized handling procedures.

Trimethyloxonium tetrafluoroborate (B81430) (TMO.BF4): This has been presented as a safer and efficient alternative to diazomethane for the methylation of phosphonic and sulfonic acids for GC-MS analysis. researchgate.net

Silylation: This is another common derivatization strategy where the active hydrogen in the sulfonic acid's hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Silylation reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility. oup.com

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a popular and potent silylation reagent that reacts effectively with organic acids to produce high yields of TMS derivatives suitable for GC analysis. oup.com

Once derivatized, the resulting dinitrobenzene sulfonate ester can be analyzed using a gas chromatograph, often coupled with a mass spectrometer (GC-MS). The GC separates the derivative from other components in the sample mixture based on its boiling point and interaction with the chromatographic column. The mass spectrometer then fragments the eluted derivative and analyzes the resulting mass-to-charge ratios, providing both qualitative identification and quantitative measurement. A notable application includes the analysis of 2,4-dinitrotoluene-3- and 5-sulfonic acids, isomers of this compound, in industrial wastewater ("red water") from trinitrotoluene (TNT) production, which was successfully performed using GC/MS. dtic.mil

Table 1: Derivatization Reagents for GC Analysis of Sulfonic Acids

Derivatization Method Reagent Derivative Formed Key Advantages
Alkylation Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl ester Enhances ECD response
Diazomethane Methyl ester Effective methylation
Trimethyloxonium tetrafluoroborate (TMO.BF4) Methyl ester Safer alternative to diazomethane researchgate.net
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ether High reaction yields, versatile oup.com

Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring Method Development

The detection of this compound at trace levels, particularly in complex environmental matrices like water and soil, requires highly sensitive and selective analytical techniques. While GC-MS after derivatization is a viable method, advanced liquid chromatography and electrophoresis techniques are often preferred as they can frequently analyze polar compounds directly, minimizing sample preparation and potential derivatization errors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful and widely used technique for the trace analysis of polar, non-volatile organic compounds in environmental samples. ncsu.edu LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.

For this compound, a reversed-phase HPLC method can be developed to separate it from other matrix components. The eluent from the HPLC column is then introduced into the mass spectrometer. Using an ionization source like electrospray ionization (ESI), the analyte molecules are ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. The first mass analyzer (Q1) selects this specific ion, which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) detects specific fragment ions, creating a highly selective and sensitive detection method known as multiple reaction monitoring (MRM). This technique has been successfully applied to the analysis of nitroaromatic compounds, including sulfonic acids, in groundwater from former ammunition sites. researchgate.net The fragmentation of sulfonic acids in the collision cell often involves desulfonation, providing a characteristic transition for quantification. researchgate.net

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like sulfonic acids. Separation in CE is based on the differential migration of ions in an electric field. Because this compound is anionic in typical buffer systems, it can be readily separated from neutral compounds and cations. CE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. It has been demonstrated as a powerful tool for the analysis of explosives and their ionic residues, which often include nitrated sulfonic acids. rsc.orgresearchgate.net Coupling CE with sensitive detectors like mass spectrometry (CE-MS) or UV-Vis detectors provides a robust method for trace analysis.

Ion Chromatography (IC): As an ionic compound, this compound can also be analyzed by ion chromatography. IC uses an ion-exchange stationary phase to separate analytes based on their charge. A conductivity detector is typically used for detection. IC has been developed for the simultaneous determination of a wide range of sulfonic acids in water samples, demonstrating its applicability for environmental monitoring. nih.gov For trace analysis, a pre-concentration step using solid-phase extraction (SPE) may be necessary to achieve the required detection limits. nih.gov

Table 2: Comparison of Advanced Analytical Techniques for this compound

Technique Principle Derivatization Required? Typical Detector Key Advantages for DNBS Analysis
LC-MS/MS Liquid phase separation based on polarity No Tandem Mass Spectrometry High sensitivity and selectivity, suitable for complex matrices nih.gov
Capillary Electrophoresis (CE) Separation of ions in an electric field No UV-Vis, Mass Spectrometry High resolution, fast analysis, low sample volume rsc.orgresearchgate.net
Ion Chromatography (IC) Ion-exchange separation No Conductivity Direct analysis of ionic species, established for water samples nih.gov

Environmental Chemistry and Degradation Studies of Dinitrobenzene Sulfonic Acid

Environmental Occurrence and Distribution Pathways of Dinitrobenzene Sulfonic Acid in Aquatic Systems

This compound (DNBSA) and its isomers are synthetic organic compounds primarily associated with industrial activities, particularly the manufacture of explosives and dyes. epa.gov Their presence in the environment is not natural and is a direct result of anthropogenic activities. The primary source of DNBSA in aquatic systems is industrial effluent, especially from the production of 2,4,6-trinitrotoluene (B92697) (TNT). During TNT purification, a wastewater stream known as "red water" is generated, which contains significant quantities of dinitrotoluene sulfonates (DNTS), major precursors and structural relatives of DNBSA. researchgate.netnih.gov

The physical and chemical properties of DNBSA govern its distribution in aquatic environments. Its high water solubility is a key factor, making it highly mobile in water. vulcanchem.comfishersci.com This mobility facilitates its transport from discharge points into larger water bodies, including rivers, lakes, and groundwater. vulcanchem.com Once in an aquatic system, DNBSA tends to remain in the water column rather than adsorbing to sediment, increasing the potential for widespread distribution and long-range transport. acs.org The persistence of these compounds can lead to their accumulation in aquatic ecosystems, posing a potential threat to environmental and human health. researchgate.netscientificwebjournals.com

Mechanistic Studies of this compound Degradation

The environmental persistence of this compound is a significant concern, prompting extensive research into its degradation mechanisms. Understanding these pathways is crucial for predicting its fate in the environment and developing effective remediation technologies. Degradation can occur through photolytic, biological, and chemical processes.

Photodegradation involves the breakdown of chemical compounds by light energy. For this compound, direct photolysis (breakdown by sunlight alone) is generally a slow process. csbsju.edu However, its degradation can be significantly accelerated through indirect photochemical reactions, often referred to as Advanced Oxidation Processes (AOPs). These processes rely on the generation of highly reactive species, most notably hydroxyl radicals (HO•). csbsju.edunih.gov

Studies on structurally similar compounds, such as 1,3-dinitrobenzene (B52904) (1,3-DNB) and 3-nitrobenzenesulfonic acid (3-NBSA), have shown that the UV/H₂O₂ system is highly effective. In this process, the photolysis of hydrogen peroxide (H₂O₂) produces hydroxyl radicals, which then attack the aromatic ring of the nitroaromatic compound. csbsju.edunih.gov This attack can lead to the formation of various phenolic intermediates and, ultimately, to the mineralization of the compound into carbon dioxide, water, and inorganic acids. nih.gov Another effective AOP is photocatalysis using titanium dioxide (TiO₂). When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the pollutant. researchgate.netresearchgate.net The efficiency of these photochemical transformations is influenced by factors such as pH, the concentration of the oxidant (e.g., H₂O₂), and the presence of other substances in the water. nih.gov

Biodegradation offers an environmentally friendly pathway for the breakdown of this compound and related compounds. Various microorganisms have demonstrated the ability to metabolize these chemicals, typically using them as a source of carbon, nitrogen, or energy. nih.gov The primary mechanism often involves the reduction of the nitro groups.

Research on dinitrotoluene sulfonates (DNTS), which are major components of TNT red water, has identified specific bacterial strains capable of their degradation. For instance, Pseudomonas sp. X5, isolated from contaminated soil, has been shown to degrade DNTS. researchgate.net The degradation pathway can proceed through nitro reduction, where the nitro groups (-NO₂) are sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. For example, one study identified 2/4-hydroxylamino-4/2-mononitrotoluene sulfonate (HAMNTS) and 2/4-amino-4/2-mononitrotoluene sulfonate (AMNTS) as metabolites from the bacterial degradation of DNTS. researchgate.net

Phytoremediation studies have also shed light on metabolic pathways. Plants like switchgrass can take up and detoxify DNTS from contaminated soil and water. researchgate.netnih.gov In switchgrass, metabolites such as 1-hydroxymethyl-2,4-dinitrobenzene sulfonic acid (HMDNBS) and its glycosylated form, HMDNBS O-glucoside, have been identified, indicating a detoxification pathway involving oxidation and subsequent conjugation. researchgate.netnih.gov

Table 1: Identified Microbial and Plant Metabolites of this compound and Related Compounds

Parent CompoundMetaboliteTransforming Organism/SystemReference
Dinitrotoluene Sulfonate (DNTS)2/4-hydroxyl amino-4/2-mononitrotoluene sulfonate (HAMNTS)Bacterial Strain No. 47 researchgate.net
Dinitrotoluene Sulfonate (DNTS)2/4-amino-4/2-mononitrotoluene sulfonate (AMNTS)Bacterial Strain No. 47 researchgate.net
2,4-Dinitrotoluene-3-sulfonate1-hydroxymethyl-2,4-dinitrobenzene sulfonic acid (HMDNBS)Switchgrass (Panicum virgatum) researchgate.netnih.gov
2,4-Dinitrotoluene-3-sulfonateHMDNBS O-glucosideSwitchgrass (Panicum virgatum) researchgate.netnih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For aryl sulfonic acids, direct hydrolysis to remove the sulfonic acid group typically requires harsh conditions, such as high temperatures. wikipedia.org However, the presence of strong electron-withdrawing groups, like the two nitro groups in this compound, facilitates nucleophilic aromatic substitution reactions. wikipedia.org This means that DNBSA can be more susceptible to hydrolysis under certain environmental conditions compared to unsubstituted benzenesulfonic acid.

Another important chemical degradation pathway is reductive transformation. The nitroaromatic structure of DNBSA makes it susceptible to reduction, especially in anoxic environments where reducing agents are present. This process is analogous to the initial steps of biodegradation, where nitro groups are reduced to amino groups. These chemical reduction processes can significantly alter the toxicity and mobility of the compound.

Studies on related nitroaromatic compounds like 2,4-dinitroanisole (B92663) (DNAN) have shown that hydrolysis can be significantly facilitated by the presence of certain materials in the environment, such as pyrogenic carbonaceous matter (e.g., biochar). acs.org This suggests that the chemical degradation rate of DNBSA in soil and sediment can be highly dependent on the composition of the environmental matrix.

Development of Remediation Strategies and Fate Prediction Models

Given the environmental concerns associated with this compound and its precursors, various remediation strategies are being developed and implemented. These strategies aim to either remove the contaminants from the environment or transform them into less harmful substances.

Bioremediation and Phytoremediation: These approaches are considered cost-effective and sustainable. Bioaugmentation, which involves introducing specific microbial strains or consortia to a contaminated site, has shown promise. For example, microbial consortia containing Bacillus and Pseudomonas species have been effective in treating soil contaminated with TNT red water. researchgate.net Phytoremediation utilizes plants to clean up contaminants. Plants like alfalfa, reed, and switchgrass have been shown to efficiently remove dinitrotoluene sulfonates from soil, demonstrating the potential for vegetated remediation systems. nih.govresearchgate.net Overexpressing specific plant enzymes, such as UDP-glycosyltransferase, can significantly enhance a plant's ability to take up and detoxify these pollutants. nih.gov

Chemical Remediation: Advanced Oxidation Processes (AOPs), as discussed in section 6.2.1, are a key chemical remediation strategy for water contaminated with DNBSA. These technologies are effective but can be energy-intensive.

Fate Prediction Models: To assess the risk posed by DNBSA and to manage contaminated sites effectively, environmental fate models are crucial. These models use the physical-chemical properties of a compound (e.g., water solubility, vapor pressure, partition coefficients) to predict its distribution and persistence in different environmental compartments like water, soil, and air. rushim.ru For biodegradation, quantitative structure-activity relationship (QSAR) models and more advanced machine learning approaches are being developed to predict the likelihood and pathways of microbial degradation based on the chemical's molecular structure. researchgate.net These predictive tools are invaluable for environmental risk assessment and for designing effective remediation strategies.

Table 2: Summary of Remediation Strategies for this compound and Related Compounds

StrategyMethodDescriptionKey Findings / EfficiencyReference
PhytoremediationUse of plants (e.g., Switchgrass)Plants take up and metabolize contaminants into less toxic forms.Transgenic switchgrass removed 83.1% of 2,4-DNT-3-SO₃Na from liquid medium in 28 days, a 3.2-fold higher rate than control plants. nih.gov
BioremediationBioaugmentation with microbial consortiaIntroduction of specialized microbes (Bacillus, Pseudomonas) to degrade contaminants in soil.Effectively degrades DNTS in TNT red water-contaminated soil into more biodegradable forms. researchgate.net
Chemical RemediationAdvanced Oxidation Processes (AOPs)Use of UV/H₂O₂ or photocatalysts (TiO₂) to generate hydroxyl radicals that mineralize the contaminant in water.Significantly enhances degradation rates compared to direct photolysis. csbsju.edunih.gov
Integrated ApproachDesorption-Biostimulation-Bioaugmentation-PhytoremediationA multi-step system combining physical, biological, and plant-based methods.An integrated system using alfalfa removed 99.88% of total nitroaromatic compounds from a contaminated site after 2 years. researchgate.net

Compound Index

Dinitrobenzene Sulfonic Acid As a Research Tool in Biochemical and Immunological Studies

Utilization in Protein and Amino Acid Modification for Research Applications

The ability of DNBS to react with amino groups makes it a powerful tool for studying protein structure and function. solubilityofthings.com This process, known as dinitrophenylation, allows for the labeling and quantification of specific amino acids within a protein.

Dinitrophenylation of Proteins for Amino Acid Content Determination

Dinitrobenzene sulfonic acid is employed in a technique called dinitrophenylation to determine the amino acid composition of proteins. wiley.comresearchgate.net In this method, the free amino groups of a protein, primarily the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, react with DNBS. wiley.com Following the reaction, the protein is hydrolyzed, breaking it down into its individual amino acid constituents.

The dinitrophenylated amino acids can then be separated and quantified using techniques like high-pressure liquid chromatography (HPLC). nih.gov This allows researchers to determine the relative amounts of different amino acids in the original protein sample. The sensitivity of this method allows for the quantitative determination of amino acids in the low picomole range. nih.gov This information is crucial for understanding a protein's structure and function.

Production of Dinitrophenylated Antibodies for Immunological Assays

The dinitrophenyl (DNP) group, introduced by DNBS, can act as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. solubilityofthings.comcaymanchem.com This principle is used to produce dinitrophenylated antibodies for various immunological assays. researchgate.netbiosynth.com

When an animal is immunized with a DNP-protein conjugate, its immune system produces antibodies that specifically recognize the DNP group. researchgate.net These anti-DNP antibodies can then be purified and used in a variety of immunoassays, such as enzyme-linked immunosorbent assays (ELISA), to detect and quantify DNP-labeled molecules. researchgate.netd-nb.info This has been instrumental in studying the fundamentals of hapten-induced immune responses and antigen-specific antibody production. researchgate.net

Role in Experimental Models for Investigating Biological Mechanisms

Beyond its use in molecular analysis, DNBS plays a significant role in creating experimental models to study complex biological processes, particularly those involving inflammation and the immune system.

Induction of Experimental Colitis Models in Animal Research for Pathophysiological Studies

This compound is widely used to induce experimental colitis in animal models, providing a valuable tool for studying the pathophysiology of inflammatory bowel disease (IBD). creative-biolabs.comjove.comnih.gov Intrarectal administration of DNBS in rodents leads to a reproducible, localized inflammation of the colon that mimics many features of Crohn's disease in humans. creative-biolabs.comnih.gov

This chemically-induced colitis is characterized by weight loss, diarrhea, thickening of the intestinal wall, and the infiltration of inflammatory cells. creative-biolabs.comjove.com Researchers can then use this model to investigate the underlying mechanisms of IBD, study the effects of potential therapeutic agents, and explore the role of various factors like diet and stress in the disease process. jove.comnih.govnih.gov

Key Features of DNBS-Induced Colitis Models:

Feature Description
Induction Method Intrarectal administration of DNBS, often dissolved in ethanol (B145695) to break the mucosal barrier. creative-biolabs.com
Pathology Characterized by transmural inflammation, ulceration, and infiltration of immune cells, particularly T-lymphocytes. nih.gov
Clinical Signs Weight loss, diarrhea, and bloody stools in the animal models. creative-biolabs.com

| Research Applications | Studying IBD pathogenesis, evaluating anti-inflammatory drugs, and investigating immune responses. jove.comnih.gov |

Studies utilizing this model have provided significant insights into the roles of various molecules and pathways in intestinal inflammation. For instance, research has demonstrated the involvement of serotonin (B10506) in the pathogenesis of experimental colitis and has been used to evaluate the anti-inflammatory effects of compounds like cannabidiol. researchgate.netmcmaster.cacapes.gov.br Furthermore, the model has been employed to study the impact of gut microbiota and various cytokines, such as IL-6, IL-1β, and TNF-α, on the development and progression of colitis. frontiersin.org

Investigation of Immune Responses and Hapten-Protein Conjugate Formation in Research Models

The ability of DNBS to act as a hapten is central to its use in immunological research. solubilityofthings.comcaymanchem.com When DNBS is introduced into an animal model, it can bind to host proteins, forming hapten-protein conjugates. solubilityofthings.com These conjugates are then recognized by the immune system, triggering both innate and adaptive immune responses. creative-biolabs.com

This process is fundamental to the development of contact hypersensitivity models. nih.gov Researchers can study the mechanisms of allergic contact dermatitis by observing the immune response to topically applied DNBS. cabidigitallibrary.org Furthermore, the specific immune response to the DNP hapten allows for detailed investigation into T-cell and B-cell mediated immunity, including the production of hapten-specific antibodies and the activation of various immune cell populations. nih.govaai.org

Methodological Advancements in Biochemical Labeling and Derivatization using this compound

The fundamental reaction of DNBS with amino groups has been adapted and refined for various advanced biochemical applications. Derivatization is a process that chemically modifies a compound to make it more suitable for analysis. researchgate.net

DNBS and its analogs, like 2,4-dinitrofluorobenzene (DNFB), are used as derivatizing agents in chromatography to enhance the detection of amino acids and other primary amines. gbiosciences.comresearchgate.netufrgs.br The resulting dinitrophenyl derivatives are colored and can be easily detected by UV-visible spectrophotometry, increasing the sensitivity of the analysis. gbiosciences.com

Recent research has also explored novel applications of this compound in synthetic chemistry. For example, it has been used in carbon-carbon bond formation reactions through a process called ipso-substitution, opening new avenues for the synthesis of complex organic molecules. nih.gov These methodological advancements continue to expand the utility of this compound as a versatile tool in scientific research. pubcompare.ai

Q & A

Q. Table 1. Common Parameters for Assessing DNBS-Induced Colitis

ParameterMethodReference
Disease Activity IndexComposite score (0–4)
Colon weight/length ratioGravimetric analysis (mg/cm)
Histopathological scoreEpithelial damage (0–3 scale)
Cytokine levelsELISA (pg/mg protein)

Q. Table 2. Optimization of DNBS Synthesis

ConditionParameterOutcome
Reaction temperature80–100°C70–85% yield
Sulfonating agentH₂SO₄ (95%)Regioselective
PurificationCation-exchange resin>95% purity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.